3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene
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Overview
Description
3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene is an aromatic compound with the molecular formula C7H2BrF4NO2 It is characterized by the presence of bromine, fluorine, trifluoromethyl, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene typically involves multiple steps, including nitration, bromination, and trifluoromethylation. One common method involves the nitration of 4-fluoro-2-trifluoromethyl nitrobenzene using sulfuric acid as a solvent. This is followed by bromination using dibromohydantoin as the bromination reagent in the presence of sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and trifluoromethyl.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as iron powder in the presence of acetic acid or ammonium chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction: Reducing agents like iron powder, acetic acid, or ammonium chloride are used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used, although specific examples for this compound are limited.
Major Products Formed
Amines: Reduction of the nitro group yields corresponding amines.
Substituted Derivatives: Nucleophilic substitution reactions can produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene has several scientific research applications:
Agrochemicals: The compound is used in the development of agrochemical intermediates and active ingredients.
Materials Science: It is employed in the synthesis of organic electroluminescent materials and electronic devices.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene depends on its specific application. In pharmaceuticals, the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: This compound has similar functional groups but differs in the position of the nitro group.
1-Bromo-4-fluorobenzene: Lacks the trifluoromethyl and nitro groups, making it less reactive in certain chemical reactions.
3-Bromo-2-fluoronitrobenzene: Similar structure but lacks the trifluoromethyl group, affecting its chemical properties and applications.
Uniqueness
3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene is unique due to the combination of bromine, fluorine, trifluoromethyl, and nitro groups on a single benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C7H2BrF4NO2 |
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Molecular Weight |
287.99 g/mol |
IUPAC Name |
2-bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2BrF4NO2/c8-6-3(9)1-2-4(13(14)15)5(6)7(10,11)12/h1-2H |
InChI Key |
NDXDYRRRJGHXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(F)(F)F)Br)F |
Origin of Product |
United States |
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